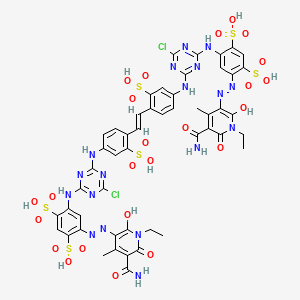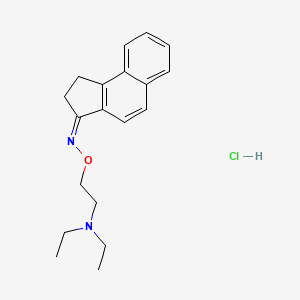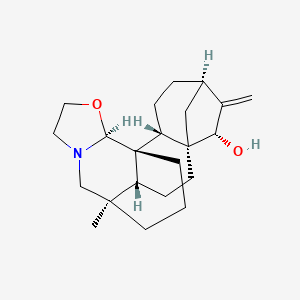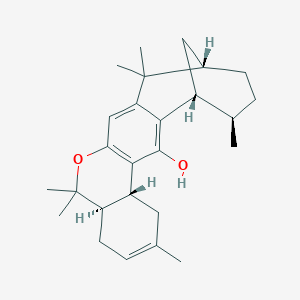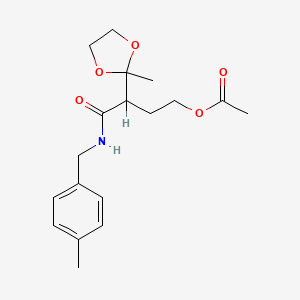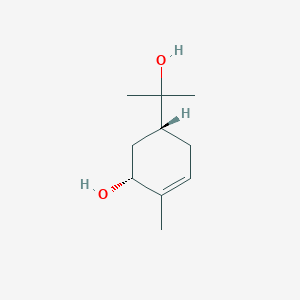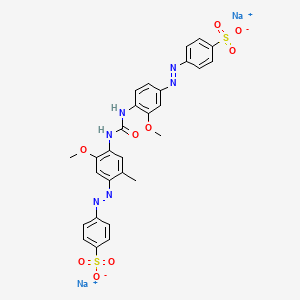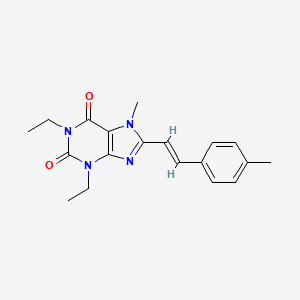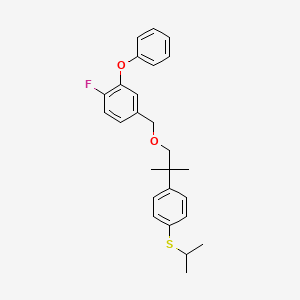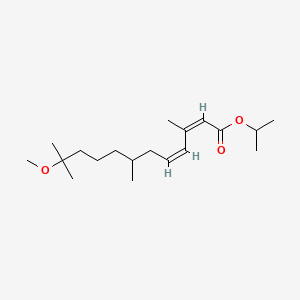
Dichapetalin L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichapetalin L is a member of the dichapetalin family, a class of natural dammarane-type merotriterpenoids. These compounds are characterized by their unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeleton . This compound, like other dichapetalins, is primarily found in the Dichapetalaceae family, particularly in the Dichapetalum and Phyllanthus genera .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichapetalin L involves multiple steps, starting from simpler triterpenoid precursors. The key steps include the formation of the 2-phenylpyrano moiety and its annellation to the dammarane skeleton. This process typically requires specific reagents and catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Most dichapetalins are isolated from natural sources through extensive chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
Dichapetalin L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the dammarane skeleton.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Involves replacing one functional group with another, often to enhance biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .
Scientific Research Applications
Dichapetalin L has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of dammarane-type merotriterpenoids.
Biology: Investigated for its cytotoxic properties against various cancer cell lines.
Medicine: Potential use in developing new anticancer drugs due to its cytotoxicity.
Industry: Limited industrial applications due to its complex structure and synthesis challenges.
Mechanism of Action
The mechanism of action of dichapetalin L involves its interaction with specific molecular targets and pathways. It is known to exhibit cytotoxicity by inducing apoptosis in cancer cells. This effect is mediated through the activation of specific signaling pathways that lead to cell death .
Comparison with Similar Compounds
Similar Compounds
- Dichapetalin A
- Dichapetalin X
- 7-Hydroxydichapetalin P
Uniqueness
Dichapetalin L is unique due to its specific structural features, such as the 2-phenylpyrano moiety and its specific annellation pattern. These features contribute to its distinct biological activities and reactivity compared to other dichapetalins .
Properties
CAS No. |
874213-55-5 |
|---|---|
Molecular Formula |
C38H50O5 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
(3S,5R)-5-[(E)-3-hydroxy-2-methylprop-1-enyl]-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18R,19S)-3-hydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]oxolan-2-one |
InChI |
InChI=1S/C38H50O5/c1-23(20-39)16-26-18-27(33(41)43-26)28-11-15-38-21-37(28,38)14-12-30-34(2)13-10-25-17-29(24-8-6-5-7-9-24)42-22-35(25,3)31(34)19-32(40)36(30,38)4/h5-10,16,26-32,39-40H,11-15,17-22H2,1-4H3/b23-16+/t26-,27-,28-,29-,30+,31+,32+,34+,35-,36-,37+,38+/m0/s1 |
InChI Key |
CXFAPKZJDHSDJC-NNLSLSRSSA-N |
Isomeric SMILES |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)CC[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)/CO |
Canonical SMILES |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)CCC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


